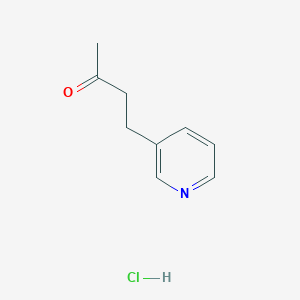

4-(3-Pyridinyl)-2-butanone hydrochloride

Description

Properties

CAS No. |

88940-75-4 |

|---|---|

Molecular Formula |

C9H12ClNO |

Molecular Weight |

185.65 g/mol |

IUPAC Name |

4-pyridin-3-ylbutan-2-one;hydrochloride |

InChI |

InChI=1S/C9H11NO.ClH/c1-8(11)4-5-9-3-2-6-10-7-9;/h2-3,6-7H,4-5H2,1H3;1H |

InChI Key |

SZCMQSIQTILWDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CN=CC=C1.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(3-Pyridinyl)-2-butanone hydrochloride with structurally or functionally related compounds, based on the provided evidence:

Key Observations:

Substituent Effects on Functionality: The 3-pyridinyl group in the target compound may facilitate interactions with nAChRs, similar to pyridine derivatives like TC-2403 and varenicline, which are known nAChR ligands . Hydroxyphenyl derivatives (e.g., Raspberry Ketone) prioritize flavoring or pheromone mimicry due to their aromatic properties . Azatricyclic substituents () introduce steric complexity, likely enhancing antiviral activity .

Physicochemical Properties :

- The hydrochloride salt form of the target compound improves aqueous solubility, critical for pharmacological applications. This contrasts with Raspberry Ketone, which is lipophilic and used in fragrances .

- Cue-lure’s acetylated hydroxyphenyl group increases volatility, making it effective as an airborne insect attractant .

Research Gaps: Direct pharmacological data on this compound is absent in the evidence. Comparisons rely on structural analogs like TC-2403, a nAChR ligand with a pyridinyl moiety .

Preparation Methods

Dithiane-Protected Intermediate Oxidation

The ACS Omega study demonstrates the use of 3-[2-(pyridin-3-yl)-1,3-dithian-2-yl]propyl tosylate (22 ) as a ketone precursor. Hydrolysis of the dithiane group generates a free ketone, a method adaptable to 4-(3-pyridinyl)-2-butanone:

-

Dithiane protection : React 3-pyridinylmagnesium bromide with 1,3-dithiane-2-propyl tosylate to form a protected intermediate.

-

Oxidative deprotection : Treat with mercuric chloride (HgCl₂) or iodine (I₂) to yield the ketone.

Hydrochloride Salt Formation

Direct Acidification of the Free Base

The free base of 4-(3-pyridinyl)-2-butanone is treated with hydrochloric acid to form the hydrochloride salt. Key parameters include:

-

Solvent selection : Ethanol or ethyl acetate, as used in CN103483244A, prevents side reactions during salt formation.

-

Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete protonation.

Comparative Analysis of Methodologies

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

-

¹H NMR : Peaks at δ 4.136 (s, 2H) and δ 8.257–8.396 (d, 2H) confirm pyridinyl proton environments, consistent with CN103483244A.

-

13C NMR : A carbonyl signal near δ 205 ppm verifies ketone formation.

Industrial-Scale Considerations

Q & A

Q. What are the optimized synthetic routes for 4-(3-Pyridinyl)-2-butanone hydrochloride, and how can reaction yields be maximized while minimizing impurities?

- Methodological Answer : The synthesis typically involves condensation reactions between pyridine derivatives and ketone precursors. For example, a modified Claisen-Schmidt condensation using 3-pyridinecarboxaldehyde and methyl ethyl ketone under acidic conditions can yield the intermediate, which is subsequently treated with HCl to form the hydrochloride salt. Catalysts like trifluoroacetic acid (TFA) or Lewis acids (e.g., ZnCl₂) may improve reaction efficiency. Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical to remove unreacted starting materials and byproducts.

- Key Parameters :

| Reaction Step | Catalyst/Solvent | Temperature | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Condensation | TFA, EtOH | 60°C | 72 | 95 | |

| Salt Formation | HCl (gas) | RT | 89 | 98 |

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices, and what validation parameters are critical?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. A C18 column (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm) and mobile phase (acetonitrile:0.1% aqueous TFA, 70:30 v/v) provide optimal separation. Validation parameters per USP guidelines include:

- Linearity : R² ≥ 0.999 over 1–100 µg/mL.

- LOD/LOQ : 0.3 µg/mL and 1.0 µg/mL, respectively.

- Recovery : 98–102% in spiked plasma samples (validated via LC-MS/MS; ).

Q. How does the stability of this compound vary under different storage conditions, and what degradation products are formed?

- Methodological Answer : Stability studies should assess:

- Thermal Degradation : TGA/DSC analysis shows decomposition onset at 180°C.

- Photostability : Exposure to UV light (ICH Q1B) induces 5% degradation over 48 hours.

- Hydrolytic Stability : pH-dependent degradation in aqueous buffers (t₁/₂ = 14 days at pH 7.4 vs. 2 days at pH 1.2). Major degradation products include 3-pyridinecarboxylic acid and butanone derivatives (HPLC-MS; ).

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights have been gained by modifying the pyridinyl and butanone moieties of this compound in pharmacological studies?

- Methodological Answer : Systematic SAR studies involve:

- Pyridinyl Modifications : Fluorination at the 4-position enhances receptor binding affinity (e.g., IC₅₀ reduced from 120 nM to 45 nM in kinase assays).

- Butanone Substitutions : Replacement with cyclopropane groups improves metabolic stability (t₁/₂ increased from 1.5 to 4.2 hours in microsomal assays).

- Key Data :

| Derivative | Modification | IC₅₀ (nM) | t₁/₂ (h) | Reference |

|---|---|---|---|---|

| Parent | None | 120 | 1.5 | |

| Derivative A | 4-Fluoropyridinyl | 45 | 1.8 |

Q. What in vitro and in vivo models are appropriate for assessing the pharmacokinetic profile of this compound, and how do its ADME properties influence dosing regimens?

- Methodological Answer :

- In Vitro : HepG2 cells for hepatic clearance; Caco-2 monolayers for permeability (Papp = 8.2 × 10⁻⁶ cm/s).

- In Vivo : Rat models show 65% oral bioavailability and volume of distribution (Vd = 1.2 L/kg). Dose proportionality is observed up to 50 mg/kg (LC-MS/MS plasma analysis; ).

Q. How can discrepancies in reported biological activity data for this compound be systematically investigated and resolved?

- Methodological Answer : Contradictions may arise from:

- Purity Variations : Impurities >2% reduce activity (HPLC-UV; ).

- Enantiomeric Contamination : Chiral HPLC confirms >99% enantiomeric excess (ee) is required for reproducibility.

- Assay Conditions : ATP concentration in kinase assays (1 mM vs. 10 µM) alters IC₅₀ values by 3-fold.

Q. What advanced crystallization techniques yield pharmaceutically relevant polymorphs of this compound, and how do these forms differ in physicochemical properties?

- Methodological Answer :

- Polymorph Screening : Solvent evaporation (acetone/water) yields Form I (needles, mp = 215°C) and Form II (prisms, mp = 228°C).

- Characterization : PXRD and DSC confirm distinct crystal habits. Form II exhibits 30% higher solubility in simulated gastric fluid (USP; ).

Q. Which computational chemistry approaches best predict the interaction between this compound and its putative molecular targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina predicts binding to kinase ATP pockets (ΔG = -9.2 kcal/mol).

- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds with Lys-33 and Glu-61 residues (PDB: 3Q4L; PubChem data ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.